molecular formula C21H22ClNO B11605366 N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine

Cat. No.: B11605366
M. Wt: 339.9 g/mol
InChI Key: OQCCEORISKRECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-CHLOROPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE: is a complex organic compound that contains a chlorophenyl group, a furan ring, and a phenylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-CHLOROPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Chlorophenyl Ethyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions to form 1-(4-chlorophenyl)ethylamine.

    Synthesis of the Furan-2-yl Phenylpropyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with phenylpropanolamine in the presence of a reducing agent to form 3-(furan-2-yl)-3-phenylpropanol.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the furan ring, leading to the formation of dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Amino or thiol-substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to specific receptors in biological systems, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products due to its bioactive properties.

Mechanism of Action

The mechanism of action of [1-(4-CHLOROPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also bind to receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-BROMOPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE: Similar structure but with a bromine atom instead of chlorine.

    [1-(4-METHOXYPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE: Similar structure but with a methoxy group instead of chlorine.

    [1-(4-FLUOROPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in [1-(4-CHLOROPHENYL)ETHYL][3-(FURAN-2-YL)-3-PHENYLPROPYL]AMINE imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H22ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-phenylpropan-1-amine

InChI

InChI=1S/C21H22ClNO/c1-16(17-9-11-19(22)12-10-17)23-14-13-20(21-8-5-15-24-21)18-6-3-2-4-7-18/h2-12,15-16,20,23H,13-14H2,1H3

InChI Key

OQCCEORISKRECA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCCC(C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.